6-Phenylpiperidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of 6-Phenylpiperidine-2,4-dione can be achieved through several methods. One notable approach involves the chain extension of β-aryl-β-amino acids into δ-aryl-δ-amino-β-keto acids, followed by acylation with Meldrum's acid. This method provides a pathway to synthesize novel 6-arylpiperidine-2,4-diones, serving as useful building blocks for heterocyclic chemistry (Leflemme, Dallemagne, & Rault, 2001).
Molecular Structure Analysis
The molecular structure of 6-Phenylpiperidine-2,4-dione derivatives has been explored through various studies. Crystal structure analysis plays a crucial role in understanding the conformation and spatial arrangement of atoms within these compounds. For example, the synthesis and crystal structures of certain derivatives have revealed their crystalline forms and the presence of specific conformational characteristics, shedding light on the structural aspects of these compounds (Shi et al., 2007).
Chemical Reactions and Properties
6-Phenylpiperidine-2,4-dione and its derivatives participate in a variety of chemical reactions, highlighting their versatile chemical properties. These reactions include transformations that can lead to the formation of complex molecules with potential biological activity. The reactivity of these compounds is significantly influenced by their molecular structure, which allows for the exploration of novel synthetic pathways and the development of new pharmacologically active molecules.
Physical Properties Analysis
The physical properties of 6-Phenylpiperidine-2,4-dione derivatives, such as melting points, solubility, and crystallinity, are essential for their practical application in synthetic chemistry and drug development. These properties can affect the compound's behavior in chemical reactions and its stability under different conditions, making them critical parameters for study.
Chemical Properties Analysis
The chemical properties of 6-Phenylpiperidine-2,4-dione, including its acidity, basicity, and reactivity towards various reagents, are crucial for its functionalization and application in the synthesis of more complex molecules. Understanding these properties allows chemists to manipulate the compound effectively, tailoring its reactivity to suit specific synthetic needs or biological targets.
- Leflemme, N., Dallemagne, P., & Rault, S. (2001). An expedient synthesis of 6-arylpiperidine-2,4-diones by chain-extension of β-aryl-β-aminoacids. Tetrahedron Letters, 42, 8997-8999. Link to paper.
- Shi, D., Ni, S.-N., Yang, F., Li, X.-y., & Wang, X.-S. (2007). Synthesis and Crystal Structures of 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione and 3,3,6,6-tetramethyl-9,10-di(4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione. Journal of Chemical Crystallography, 37, 483-487. Link to paper.
Scientific Research Applications
Synthesis of Novel Derivatives : It serves as a building block for synthesizing various heterocyclic compounds. For instance, its derivatives have been synthesized starting from β-aryl-β-aminoacids, useful in heterocyclic chemistry (Leflemme, Dallemagne, & Rault, 2001).
Development of Pharmaceutical Agents : It is utilized in creating analogs of aminoglutethimide, a drug known for its inhibitory effects on aromatase and desmolase enzymes, which are important in hormone synthesis. This has implications in treating hormone-dependent conditions like breast cancer (Foster et al., 1985).
Targeting α₁-Adrenoceptor Subtypes : Novel derivatives of 6-Phenylpiperidine-2,4-dione have been designed as ligands for α₁-adrenergic receptor subtypes, showing potential in developing treatments for conditions related to these receptors (Romeo et al., 2011).
Antiviral and Antimicrobial Properties : Some alkyl derivatives of 6-Phenylpiperidine-2,4-dione have been investigated for their antiviral and antimicrobial activities, showing moderate protective effects against certain viruses and bacteria (Bielenica et al., 2011).
Electrocatalysis : This compound has been used in modified electrodes for the electrocatalytic oxidation of NADH, a coenzyme found in all living cells, which has applications in bioanalytical chemistry (Wu et al., 1996).
DNA Biosensors : Its derivatives are used in the design of DNA biosensors for detecting specific DNA sequences, such as those of Helicobacter pylori, a bacterium associated with stomach ulcers (del Pozo et al., 2005).
Safety And Hazards
Future Directions
Piperidines, including 6-Phenylpiperidine-2,4-dione, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
6-phenylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYLHJWZATWPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpiperidine-2,4-dione | |
CAS RN |
118264-04-3 | |
Record name | 6-phenylpiperidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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